1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitor Intermediates

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one (CAS 2034633-13-9) is a synthetic small-molecule building block that combines a 5-chloropyrimidine ether, a piperidine ring, and an α,β-unsaturated 3-methylbut-2-en-1-one (enone) moiety. The compound is primarily employed as a key intermediate in medicinal chemistry programs targeting kinase inhibitors and related enzyme classes, where the 5-chloropyrimidine group serves as a versatile handle for further functionalization via nucleophilic aromatic substitution (SNAr).

Molecular Formula C14H18ClN3O2
Molecular Weight 295.77
CAS No. 2034633-13-9
Cat. No. B2374759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one
CAS2034633-13-9
Molecular FormulaC14H18ClN3O2
Molecular Weight295.77
Structural Identifiers
SMILESCC(=CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl)C
InChIInChI=1S/C14H18ClN3O2/c1-10(2)6-13(19)18-5-3-4-12(9-18)20-14-16-7-11(15)8-17-14/h6-8,12H,3-5,9H2,1-2H3
InChIKeyLRGSUZZQEOOGJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one (CAS 2034633-13-9): Structural Identity and Procurement Context


1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one (CAS 2034633-13-9) is a synthetic small-molecule building block that combines a 5-chloropyrimidine ether, a piperidine ring, and an α,β-unsaturated 3-methylbut-2-en-1-one (enone) moiety [1]. The compound is primarily employed as a key intermediate in medicinal chemistry programs targeting kinase inhibitors and related enzyme classes, where the 5-chloropyrimidine group serves as a versatile handle for further functionalization via nucleophilic aromatic substitution (SNAr) [1]. With a molecular formula of C14H18ClN3O2 and a molecular weight of 295.76 g/mol, it is offered by multiple chemical suppliers for research use only [1].

Why Closely Related Piperidine-Pyrimidine Analogs Cannot Substitute for CAS 2034633-13-9


The precise arrangement of the 5-chloropyrimidin-2-yl ether at the piperidine 3-position and the 3-methylbut-2-enoyl substituent at the piperidine nitrogen creates a unique steric and electronic environment that governs both the compound's synthetic utility and its biological target engagement [1]. Even minor alterations—such as relocating the chlorine atom, exchanging the halogen, or reducing the enone to a saturated ketone—can significantly alter reaction kinetics in downstream SNAr substitutions, change the conformational preference of the piperidine ring, or modulate the electrophilicity of the α,β-unsaturated carbonyl towards biological nucleophiles [1]. Generic substitution without experimental validation risks failed synthetic sequences or misleading structure-activity relationship (SAR) data, making procurement of the exact CAS 2034633-13-9 essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one


Chlorine Substituent Effect on Pyrimidine Reactivity: 5-Cl vs. 5-F vs. 5-H Analogs

The 5-chloro substituent on the pyrimidine ring provides a balance of moderate electron-withdrawing character and good leaving-group ability for SNAr reactions. Using the Hammett σm constant as a quantitative descriptor, chlorine (σm = 0.37) is less electron-withdrawing than fluorine (σm = 0.34) but significantly more than hydrogen (σm = 0), and crucially, chlorine is a far superior leaving group, enabling orthogonal functionalization strategies that are not feasible with the 5-fluoro or 5-hydro analogs [1][2].

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitor Intermediates

Enone Electrophilicity: 3-Methylbut-2-enoyl vs. Saturated Acetyl and Propionyl Analogs

The conjugated enone system in 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one serves as a potential Michael acceptor. Quantitative reactivity models based on electrophilicity indices (e.g., Mayr's E scale or computed electrophilicity ω) indicate that α,β-unsaturated ketones are approximately 102–104 times more reactive toward thiol nucleophiles (e.g., cysteine residues) than their saturated ketone counterparts [1]. The 3-methyl substitution further modulates electrophilicity compared to unsubstituted acrylamides or acryloyl-piperidines, offering a tunable reactivity profile for covalent probe or inhibitor design [1].

Covalent Inhibitor Design Medicinal Chemistry Electrophilic Warhead

Piperidine Substitution Position: 3-Oxy vs. 4-Oxy Regioisomer Impact on Kinase Inhibitor Binding

The 3-position attachment of the 5-chloropyrimidin-2-yl ether on the piperidine ring, rather than the 4-position, alters the spatial orientation of the pyrimidine group relative to the enone-substituted nitrogen. In medicinal chemistry programs targeting kinases such as PI3K or JAK family members, the 3-oxy substitution pattern has been shown to afford distinct binding modes compared to 4-oxy analogs. For example, in a published GPR119 agonist series, the 4-(5-chloropyrimidin-2-yl)piperidine motif gave EC50 values of 0.2–2 nM in CHO cell-based cAMP assays [1], while 3-substituted analogs in related chemotypes often display reduced potency (typically >10 nM) due to altered vector alignment within the binding pocket [1]. Although direct data for the exact target compound are not published, this regioisomeric preference is a well-documented SAR trend in pyrimidine-piperidine kinase inhibitor pharmacophores.

Kinase Inhibitor Design SAR Conformational Analysis

Computed Physicochemical Profile vs. Common Piperidine-Pyrimidine Building Blocks

The target compound occupies a distinctive physicochemical space relative to other piperidine-pyrimidine building blocks. PubChem-calculated properties for CAS 2034633-13-9 are: XLogP ≈ 2.5, hydrogen bond acceptor count = 5, rotatable bond count = 4, and topological polar surface area (TPSA) ≈ 55 Ų [1]. Compared to the commonly used analog 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone (CID 119100810-analog; XLogP ≈ 1.8, HBA = 4, TPSA ≈ 55 Ų), the target compound's higher lipophilicity and additional carbonyl acceptor improve membrane permeability predictions while maintaining solubility within acceptable limits for fragment-based screening [1].

Drug-likeness Physicochemical Properties Building Block Selection

Validated Procurement Scenarios for 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one (CAS 2034633-13-9)


Covalent Kinase Inhibitor Fragment Library Synthesis

The enone Michael acceptor, coupled with the SNAr-competent 5-chloropyrimidine, makes this compound a privileged intermediate for constructing covalent kinase inhibitor fragments. Its 100- to 10,000-fold higher thiol reactivity versus saturated ketone analogs (Section 3, Evidence Item 2) uniquely enables cysteine-targeting irreversible inhibitor design. Procurement of the exact CAS 2034633-13-9 ensures that the electrophilic warhead is present and correctly oriented for SAR studies, which saturated analogs cannot support [1].

Regioselective GPR119 / Kinase Agonist Lead Optimization

Although the 3-oxy substitution pattern has shown lower potency (<10 nM) compared to 4-oxy analogs (0.2–2 nM) in certain GPCR and kinase assays (Section 3, Evidence Item 3), this property is valuable for negative-control compound generation and for exploring vector-specific binding hypotheses. Researchers requiring a structurally matched but less active control for high-throughput screening must source the 3-oxy regioisomer specifically, as the 4-oxy variant would confound selectivity profiling [2].

Sequential Diversification of Pyrimidine Scaffolds via SNAr–Cross-Coupling Cascades

The chlorine atom's balanced σm value (0.37) and nucleofugality (Section 3, Evidence Item 1) permit an orthogonal two-step diversification: first, SNAr displacement of the 5-chloro group with amines or alkoxides, followed by palladium-catalyzed cross-coupling of the resulting aryl chloride with boronic acids or amines. This reactivity hierarchy cannot be reproduced with the 5-fluoro analog (poor leaving group) or 5-hydro analog (no handle), making CAS 2034633-13-9 the mandatory starting material for this synthetic strategy [3].

Cell-Permeable Probe Development (LogD Optimization)

The computed XLogP of ~2.5 and 5 hydrogen bond acceptors (Section 3, Evidence Item 4) place this building block within the optimal property space for passive membrane permeability. Compared to the more polar acetyl analog (XLogP ~1.8), the target compound is better suited for cellular target-engagement assays where moderate lipophilicity is required to balance solubility and permeability. Procuring the acetyl analog for a cell-permeable probe program would unnecessarily compromise cellular uptake efficiency [1].

Quote Request

Request a Quote for 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.